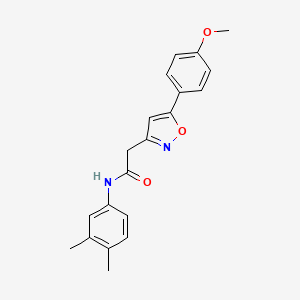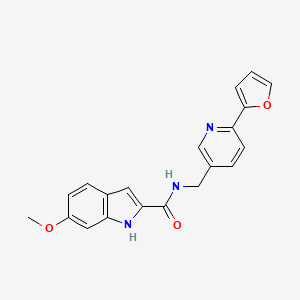
2-Tert-butyl-1-methylpiperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Tert-butyl-1-methylpiperazine dihydrochloride is a chemical compound with the molecular formula C9H22Cl2N2 and a molecular weight of 229.19 . It is used in various research and industrial applications .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound consists of nine carbon atoms, twenty-two hydrogen atoms, two chlorine atoms, and two nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 229.19 and a molecular formula of C9H22Cl2N2 .Scientific Research Applications
Environmental Impact and Degradation
Synthetic phenolic antioxidants (SPAs), which include compounds structurally similar to 2-Tert-butyl-1-methylpiperazine dihydrochloride, are extensively used across various industries to extend product shelf life by retarding oxidative reactions. Research has highlighted the widespread environmental occurrence of SPAs, including their detection in indoor dust, outdoor air particulates, sea sediment, and river water. Notably, these compounds and their transformation products have been found in human tissues and fluids, indicating significant human exposure pathways through food intake, dust ingestion, and personal care products. Toxicity studies have raised concerns about the potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity of some SPAs, emphasizing the need for future research to focus on the contamination and environmental behaviors of novel SPAs, their co-exposure effects, and the development of SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).
Fuel Additives and Environmental Concerns
Methyl tert-butyl ether (MTBE) is a gasoline additive related to this compound, enhancing gasoline's octane level and reducing pollutants. However, MTBE's environmental release has raised public and governmental concerns due to its extensive use and the challenges associated with its degradation. Studies exploring the decomposition of MTBE, particularly through novel methods such as cold plasma reactors, demonstrate the potential for alternative decomposition mechanisms that convert MTBE into less harmful substances, offering insights into managing environmental pollution from fuel additives (Hsieh et al., 2011).
Toxicity and Biodegradation Pathways
Research on the toxicity and biodegradation of substances structurally related to this compound, such as ethyl tert-butyl ether (ETBE), reveals that these compounds can be degraded under aerobic conditions through mechanisms involving hydroxylation and subsequent metabolic transformations. These findings highlight the importance of understanding the biodegradation pathways and the influence of site-specific conditions on the degradation potential of similar compounds in soil and groundwater. Although the anaerobic biodegradation of these compounds remains poorly characterized, the identification of microorganisms capable of degrading them aerobically offers a basis for bioremediation strategies in contaminated environments (Thornton et al., 2020).
Properties
IUPAC Name |
2-tert-butyl-1-methylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-9(2,3)8-7-10-5-6-11(8)4;;/h8,10H,5-7H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNYTZMEPMWJCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNCCN1C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
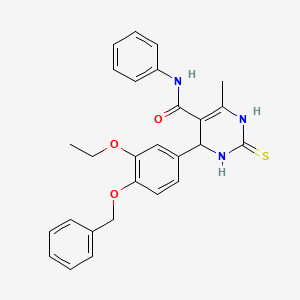
![3-[(3,4-dichlorophenyl)methoxy]-N-[4-(trifluoromethoxy)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2555934.png)
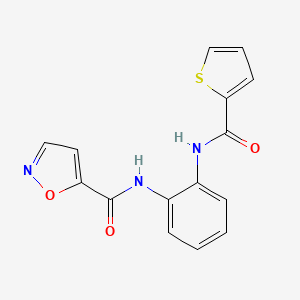
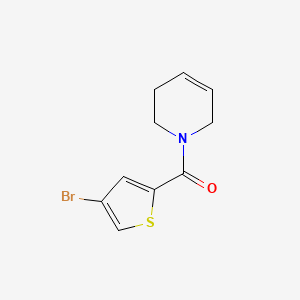
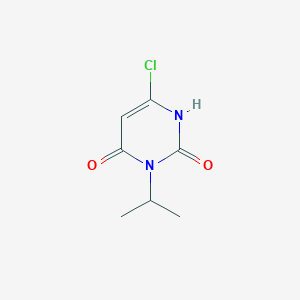
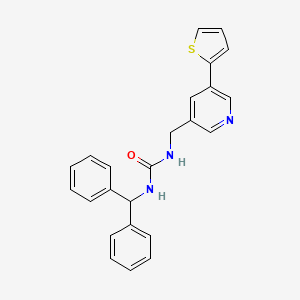

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2555942.png)
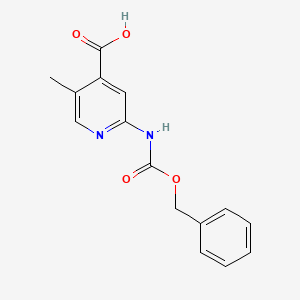
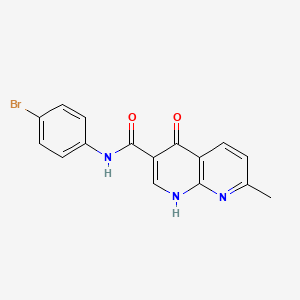
![(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2555947.png)
